molecular formula C8H7ClN2 B13026595 7-Chloro-5-methylpyrazolo[1,5-a]pyridine

7-Chloro-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B13026595
M. Wt: 166.61 g/mol
InChI Key: NVHQDMHTLVFHDN-UHFFFAOYSA-N
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Description

7-Chloro-5-methylpyrazolo[1,5-a]pyridine is a chemical building block of high interest in medicinal chemistry and oncology research. While the closely related pyrazolo[1,5-a]pyrimidine scaffold is a well-documented pharmacophore in drug discovery , this specific pyridine-based analogue serves as a versatile intermediate for constructing more complex molecules. Its core structure is characteristic of compounds that are explored for their potential to inhibit key enzymatic targets, such as tyrosine kinases . Researchers utilize this chlorinated heterocycle in structure-activity relationship (SAR) studies and as a precursor in the synthesis of novel bioactive molecules aimed at investigating cancer therapeutics . The chlorine and methyl functional groups on the fused bicyclic ring system offer reactive sites for further functionalization, allowing for the development of targeted compound libraries. This product is intended for use in a laboratory setting by qualified professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

7-chloro-5-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-4-7-2-3-10-11(7)8(9)5-6/h2-5H,1H3

InChI Key

NVHQDMHTLVFHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=NN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. For instance, the reaction of 5-methylpyrazole with a chlorinating agent like phosphorus oxychloride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationPOCl₃, reflux5,7-Dichloro derivatives61%
Morpholine additionMorpholine, K₂CO₃, room temperature7-Morpholino-5-methylpyrazolo[1,5-a]pyridine94%
MethoxylationNaOCH₃, dimethyl sulfate, reflux7-Methoxy-5-methylpyrazolo[1,5-a]pyridine56%

Key findings:

  • Chlorination with POCl₃ selectively replaces hydroxyl groups at position 7 .

  • Morpholine reacts under mild conditions via SNAr due to the electron-withdrawing effect of the pyridine ring .

Cross-Coupling Reactions

The chlorine atom participates in Pd-catalyzed couplings for functionalization:

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemProductYieldReference
7-Chloro derivative6-Fluoro-5-methylpyridin-3-ylXPhos Pd G3, Cs₂CO₃, 85°C7-Arylpyrazolo[1,5-a]pyridine51%

Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemProductYieldReference
7-Chloro derivative2-AminonaphthalenePdCl₂(dppf), Cs₂CO₃, 85°C7-(Naphthalen-2-ylamino) derivative63%

Mechanistic insight:

  • Oxidative addition of Pd(0) to the C–Cl bond initiates coupling .

  • Electron-deficient pyridine ring enhances reaction rates .

Redox Reactions

The methyl group and pyridine ring undergo oxidation/reduction:

Oxidation

SubstrateOxidantProductYieldReference
5-Methyl derivativeKMnO₄, acidic conditions5-Carboxylic acid derivative78%

Reduction

SubstrateReductantProductYieldReference
7-Chloro derivativeH₂, Pd/C7-Dechloro-5-methylpyrazolo[1,5-a]pyridine85%

Functionalization via Cyclization

The compound serves as a precursor in heterocycle synthesis:

Reaction TypeReagents/ConditionsProductYieldReference
β-Dicarbonyl cyclizationEthyl acetoacetate, AcOH, 130°CPyrazolo[1,5-a]pyrimidine hybrids72–96%

Mechanism:

  • Enolate formation from β-dicarbonyl compounds attacks the pyridine ring, followed by oxidative dehydrogenation .

Halogen Exchange Reactions

Fluorine can replace chlorine under specific conditions:

SubstrateReagents/ConditionsProductYieldReference
7-Chloro derivativeKF, 18-crown-6, DMF, 120°C7-Fluoro-5-methylpyrazolo[1,5-a]pyridine68%

Formylation and Esterification

Electrophilic substitution at position 3:

Reaction TypeReagents/ConditionsProductYieldReference
Vilsmeier-HaackPOCl₃, DMF, 0°C to RT3-Formyl-7-chloro-5-methylpyrazolo[1,5-a]pyridine89%
EsterificationAc₂O, H₂SO₄, reflux3-Acetyl derivative82%

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Kinase inhibition : 7-Morpholino derivatives show IC₅₀ = 12 nM against c-MET kinase .

  • Anticancer activity : 7-Aryl derivatives exhibit sub-micromolar cytotoxicity in HCT-116 cells .

Scientific Research Applications

Medicinal Chemistry and Drug Development

7-Chloro-5-methylpyrazolo[1,5-a]pyridine derivatives have been extensively studied for their potential as kinase inhibitors. These compounds exhibit selective inhibition of protein kinases such as AXL and c-MET, which are implicated in various diseases, including cancer. The ability to selectively inhibit these kinases can lead to beneficial therapeutic effects in conditions characterized by aberrant kinase activity, such as tumors and inflammatory diseases .

Table 1: Kinase Inhibition Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference
7-Chloro-5-methylAXL25
7-Chloro-5-methylc-MET30
7-Chloro-5-methyl-2AXL15

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives possess anticancer properties. For instance, certain modifications at the 7-position of the pyrazolo[1,5-a]pyridine scaffold have shown enhanced cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Case Study: Anticancer Efficacy

In a study investigating the anticancer potential of modified pyrazolo[1,5-a]pyridine compounds, it was found that specific substitutions at the 7-position significantly increased potency against human cancer cell lines. The compound with a sulfonamide group exhibited an EC50 value of less than 10 nM against breast cancer cells, indicating strong anticancer activity .

Antiviral Applications

Beyond their anticancer properties, this compound derivatives have also been explored for antiviral applications. Recent studies have highlighted their effectiveness against respiratory syncytial virus (RSV). Modifications at the 7-position have been shown to enhance antiviral efficacy, with certain derivatives demonstrating potent inhibitory effects on viral replication in vitro .

Table 2: Antiviral Activity of Modified Compounds

CompoundVirus TargetedEC50 (nM)Reference
7-Chloro-5-methylRSV<1
7-Chloro-5-methyl-sulfoneRSV<0.5

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their biological activity. Studies have shown that specific substitutions at various positions on the pyrazolo[1,5-a]pyridine scaffold can dramatically alter their potency and selectivity as therapeutic agents. For example, the introduction of methyl or sulfonamide groups at the 7-position has been linked to improved inhibitory activity against both kinases and viruses .

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Photophysical and Chemical Reactivity

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits solvatochromic behavior and high fluorescence quantum yield (Φ = 0.64), making it a pH probe. The carboxylic acid group enables intramolecular charge transfer (ICT), a property absent in the chloro-methyl derivative .
  • 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (American Elements) shares similar substituents but features a triazolo-pyrimidine core. Its lower molecular weight (168.58 vs. 170.57) may affect solubility and reactivity .

Computational and Thermodynamic Studies

  • Imidazo[1,5-a]pyridine derivatives (EGFR inhibitors) were evaluated using umbrella sampling, revealing binding free energies comparable to erlotinib. This approach could be adapted to assess 7-chloro-5-methylpyrazolo[1,5-a]pyridine derivatives .
  • Thermodynamic studies of 1-substituted pyridylimidazo[1,5-a]pyridines showed hydrophobic and entropic binding to papain, suggesting similar interactions for chloro-methyl derivatives .

Biological Activity

7-Chloro-5-methylpyrazolo[1,5-a]pyridine is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring with a chlorine atom at the 7-position and a methyl group at the 5-position. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, a study synthesized several pyrazolo derivatives and evaluated their antibacterial and antibiofilm activities. The results indicated that certain derivatives showed promising inhibitory effects against bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been investigated in various contexts. Research indicates that compounds within this class can inhibit specific kinases involved in cancer progression. For example, one study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited selective inhibition of PI3Kδ and PI3Kα kinases, which are crucial in cancer cell signaling pathways .

Table 1: Inhibition Potency of Pyrazolo Derivatives on PI3K Kinases

CompoundKinase TypeIC50 (µM)
This compoundPI3Kδ0.47
Other Derivative API3Kα0.75
Other Derivative BPI3Kδ0.60

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has also been explored. Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting cytokine production in immune cells. This property positions them as potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Kinase Inhibition : As noted earlier, the inhibition of PI3K pathways is significant in cancer therapy.
  • Antibiofilm Formation : The ability to disrupt biofilm formation in bacteria suggests a mechanism that interferes with bacterial communication (quorum sensing) .
  • Cytokine Modulation : The compound may influence cytokine release from immune cells, thereby altering inflammatory responses .

Case Studies

Several case studies illustrate the efficacy of pyrazolo derivatives in clinical settings:

  • Anticancer Trials : A clinical trial evaluating pyrazolo[1,5-a]pyrimidine derivatives showed a reduction in tumor size in patients with specific types of cancer.
  • Infection Control : Another study focused on the use of these compounds in treating chronic infections where conventional antibiotics failed.

Q & A

Basic: What are the optimized synthetic routes for 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine?

Methodological Answer:
The compound is synthesized via chlorination of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine using phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux (3 h, 105°C). Post-reaction, the mixture is neutralized with NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1 v/v). Recrystallization from cyclohexane/CH₂Cl₂ yields colorless crystals with 65% efficiency .

Key Parameters:

  • Reagents: POCl₃ (2.5 mL, 26.65 mmol), triethylamine (1 mL, 7 mmol).
  • Purification: Column chromatography and recrystallization.

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The fused pyrazole-pyrimidine system shows coplanarity (dihedral angle 0.8°), and the phenyl ring is inclined by 9.06° relative to the fused core. Crystallographic parameters include:

  • Space group: Monoclinic P21/nP2_1/n.
  • Unit cell: a=6.5993A˚,b=12.6166A˚,c=13.8702A˚,β=100.131°a = 6.5993 \, \text{Å}, b = 12.6166 \, \text{Å}, c = 13.8702 \, \text{Å}, \beta = 100.131°.
  • Data-to-parameter ratio: 19.0, Rint=0.035R_{\text{int}} = 0.035 .

Complementary Techniques:

  • NMR/IR/MS: Used for preliminary characterization of substituents and functional groups .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity:

  • Peripheral benzodiazepine receptor ligands (e.g., anxiolytic agents).
  • COX-2 inhibitors (anti-inflammatory).
  • HMG-CoA reductase inhibitors (cholesterol-lowering).
  • CRF1 antagonists (stress-related disorders).

Validation: Activity is confirmed via in vitro receptor-binding assays and enzyme inhibition studies. Derivatives are screened using radioligand displacement (e.g., 3^3H-PK11195 for benzodiazepine receptors) .

Advanced: What reaction mechanisms govern the synthesis of substituted derivatives?

Methodological Answer:
Substitution at position 7 occurs via nucleophilic aromatic substitution (SNAr) due to electron-deficient pyrimidine rings. For example:

  • Amination: React with enaminones (e.g., 5-amino-3-phenylpyrazole) in pyridine under reflux, followed by acidification .
  • Azo-coupling: Diazonium salts react with pyrazolo[1,5-a]pyrimidine cores to form arylazo derivatives (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives) .

Key Optimization:

  • Solvent: Pyridine enhances nucleophilicity.
  • Catalyst: Triethylamine neutralizes HCl byproducts .

Advanced: How do crystallographic data resolve structural ambiguities?

Methodological Answer:
SC-XRD resolves:

  • Planarity: Fused rings are coplanar (max deviation 0.004 Å), critical for π-π stacking in drug-receptor interactions.
  • Intermolecular interactions: C–H···O/N hydrogen bonds and π-π contacts (centroid distance 3.426 Å) stabilize crystal packing .

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